molecular formula C25H17F3N4O3 B608572 百济神州-283 CAS No. 1446090-79-4

百济神州-283

货号 B608572
CAS 编号: 1446090-79-4
分子量: 478.4312
InChI 键: NGFFVZQXSRKHBM-FKBYEOEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beigene-283, also known as Lifirafenib, is a novel RAF inhibitor with unique RAF dimer and EGFR inhibition activities . It is currently under clinical investigation for its potential in treating patients with advanced or refractory solid tumors .


Synthesis Analysis

BGB-283 has shown potent and reversible inhibitory activities against RAF family kinases, including wild-type A-RAF, BRAF, C-RAF, and BRAF V600E . In addition, BGB-283 also potently inhibited EGFR at both the biochemical and cellular level .


Molecular Structure Analysis

The crystal structure of the BGB-283/BRAF V600E kinase domain complex revealed that BGB-283 binds to the ATP-binding pocket of BRAF V600E in an inactive conformation . BGB-283 binds to both protomers of BRAF V600E with a DFG-out and α-C helix-in conformation .


Chemical Reactions Analysis

BGB-283 potently inhibits BRAF V600E-activated ERK phosphorylation and cell proliferation . It demonstrates selective cytotoxicity and preferentially inhibits proliferation of cancer cells harboring BRAF V600E and EGFR mutation/amplification .


Physical And Chemical Properties Analysis

The molecular weight of Beigene-283 is 513.901 . The elemental analysis of Beigene-283 is as follows: Carbon ©: 60.77%, Hydrogen (H): 3.73%, Chlorine (Cl): 6.90%, Fluorine (F): 11.09%, Nitrogen (N): 8.18%, and Oxygen (O): 9.34% .

科学研究应用

  1. 卵巢癌治疗中的应用: 百济神州,特别是 BGB-A317,一种抗 PD-1 单克隆抗体,因其在治疗晚期卵巢癌患者中的有效性而受到研究。这项研究提供了剂量递增/扩展研究中部分患者的初步结果 (Meniawy 等人,2017)

  2. 肿瘤药物研究中的创业投资: 百济神州的成立和扩张突显了其在开发癌症生物药方面的重大作用。该公司参与肿瘤药物研究以及与各实体的合作强调了其在该领域的显着地位 (Tremblay,2017)

  3. 扩大生产和研发设施: 百济神州与广州政府合作,投资建设大型生物药物生产设施,表明其致力于在肿瘤药物发现领域的发展 (Tremblay,2017)

  4. 帕米帕利获批用于卵巢癌: 百济神州开发的帕米帕利在中国获批用于治疗复发性晚期卵巢癌、输卵管癌或原发性腹膜癌。这标志着百济神州在癌症治疗和药物开发方面的一个重要里程碑 (Markham,2021)

  5. 蛋白质疗法合作: 百济神州与 Ambrx 合作,利用不寻常的氨基酸开发蛋白质疗法,代表了其在药物开发中的创新方法,重点是增强蛋白质的特性以用于治疗应用 (Cross,2019)

  6. 抗癌药物开发伙伴关系: 百济神州与新基共同开发抗 PD-1 抑制剂 BGB-A317 用于治疗实体瘤,展示了其在全球癌症药物开发中的积极作用,以及其致力于推进癌症治疗 (McCoy,2017)

  7. 中美肿瘤药物开发合作: 美国和中国公司之间的合作,包括百济神州在肿瘤药物开发中的作用,反映了国际合作在推进癌症研究和治疗选择方面日益重要的意义 (Cancer Discovery,2020)

  8. 创新性癌症免疫疗法开发: 百济神州与百奥泰合作,开发一种毒性较小的 CTLA4 抗体,用于癌症免疫治疗,展示了其致力于通过降低毒性和提高疗效来改善癌症治疗 (Cross,2019)

未来方向

Beigene-283 is currently under clinical investigation for its potential in treating patients with advanced or refractory solid tumors . The compound is expected to enter clinical trials next year . BeiGene, the company developing Beigene-283, is also evaluating external pre-clinical and early-stage assets that might expand their pipeline and contribute to their durable competitive advantages .

属性

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFVZQXSRKHBM-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beigene-283

CAS RN

1446090-79-4
Record name Lifirafenib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifirafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIFIRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。